N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a fluorobenzyl group, a triazole ring, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a click reaction between an azide and an alkyne. The isoxazole ring can be synthesized via a cycloaddition reaction, and the final product is obtained by coupling the triazole and isoxazole intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The isoxazolecarboxamide moiety contributes to the compound’s stability and reactivity, allowing it to exert its effects effectively .
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROBENZYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Shares the triazole and fluorobenzyl groups but lacks the isoxazolecarboxamide moiety.
5-(1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)-4-METHYL-2-ARYLTHIAZOLE: Contains a triazole ring but differs in the other functional groups.
Uniqueness
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of a fluorobenzyl group, a triazole ring, and an isoxazolecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-28-17-5-3-2-4-15(17)16-10-18(29-25-16)19(27)23-20-22-12-26(24-20)11-13-6-8-14(21)9-7-13/h2-9,12,18H,10-11H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMVBLBPYQRQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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